Chloro(2-methoxyoctyl)mercury

描述

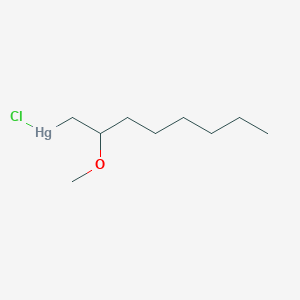

Chloro(2-methoxyoctyl)mercury (CAS: 62594-80-3) is an organomercury compound with the molecular formula C₉H₁₉ClHgO. Structurally, it consists of a mercury atom bonded to a chlorine atom and a 2-methoxyoctyl group (CH₃O(CH₂)₇CH₂-). This compound belongs to the alkyloxyalkyl mercury subclass, characterized by alkoxy-functionalized alkyl chains attached to mercury .

Organomercury compounds like this are historically significant in industrial applications, such as catalysis and biocides, though their use has declined due to well-documented environmental and health risks .

属性

CAS 编号 |

62594-80-3 |

|---|---|

分子式 |

C9H19ClHgO |

分子量 |

379.29 g/mol |

IUPAC 名称 |

chloro(2-methoxyoctyl)mercury |

InChI |

InChI=1S/C9H19O.ClH.Hg/c1-4-5-6-7-8-9(2)10-3;;/h9H,2,4-8H2,1,3H3;1H;/q;;+1/p-1 |

InChI 键 |

LFHJOAKANDEEJL-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCC(C[Hg]Cl)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-methoxyoctyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyoctanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:

HgCl2+C8H17OCH3→ClHgC8H17OCH3+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

Chloro(2-methoxyoctyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury oxides.

Reduction: It can be reduced to elemental mercury under specific conditions.

Substitution: The chloro group can be substituted by other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium thiolate or primary amines under mild conditions.

Major Products

Oxidation: Mercury oxides and corresponding organic by-products.

Reduction: Elemental mercury and 2-methoxyoctanol.

Substitution: Organomercury compounds with different functional groups replacing the chloro group.

科学研究应用

Chloro(2-methoxyoctyl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.

Medicine: Investigated for its potential use in antimicrobial and antifungal treatments.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Chloro(2-methoxyoctyl)mercury involves its interaction with sulfur-containing amino acids in proteins, leading to the inhibition of protein functions. This is primarily due to the strong affinity of mercury for thiol groups, which disrupts the normal biological activities of enzymes and other proteins.

相似化合物的比较

Alkyloxyalkyl Mercury Compounds

Chloro(2-methoxyoctyl)mercury shares structural similarities with other alkoxyalkyl mercury derivatives, differing primarily in chain length and substituent positioning:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₉ClHgO | 367.29 | 62594-80-3 | Octyl chain with methoxy at C2 |

| Chloro(2-methoxyethyl)mercury | C₃H₇ClHgO | 295.13 | 5185-84-2 | Ethyl chain with methoxy at C2 |

| Chloro(2-methoxypentyl)mercury | C₆H₁₃ClHgO | 337.21 | 62594-73-4 | Pentyl chain with methoxy at C2 |

| Chloro(2-methoxy-1-methylpropyl)mercury | C₅H₁₁ClHgO | 323.17 | 7401-91-4 | Branched propyl chain with methoxy |

Key Observations :

- Chain Length: Longer alkyl chains (e.g., octyl vs.

Aryl Mercury Compounds

Aryl mercury derivatives, such as chloro(2-hydroxyphenyl)mercury (CAS: 90-03-9) and chloro(4-hydroxyphenyl)mercury (CAS: 623-07-4), differ significantly in toxicity and applications:

Key Observations :

- Toxicity : Aryl mercury compounds exhibit higher acute toxicity due to their ability to cross biological membranes more readily. In contrast, alkyloxyalkyl derivatives like this compound show slower bioaccumulation but pose long-term environmental risks .

- Environmental Fate : The methoxy group in this compound may facilitate partial degradation under oxidative conditions, whereas aryl derivatives resist hydrolysis and persist indefinitely in anaerobic environments .

Inorganic and Other Organomercury Compounds

- Inorganic Mercury (HgCl₂): Unlike this compound, HgCl₂ is water-soluble and acutely toxic, targeting renal systems.

- Methylmercury Chloride (CH₃HgCl) : This compound is far more toxic than this compound due to its smaller size and ability to biomagnify in food chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。